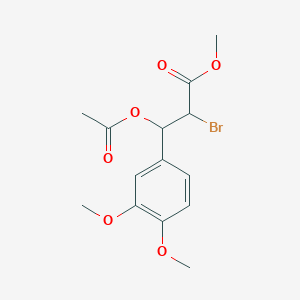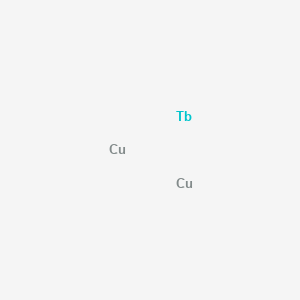
1,3,5-Triethyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triethyl-2-nitrobenzene is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzene, where three ethyl groups and one nitro group are substituted at the 1, 3, 5, and 2 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Triethyl-2-nitrobenzene can be synthesized through the nitration of 1,3,5-triethylbenzene. The process involves the reaction of 1,3,5-triethylbenzene with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, flow rate, and reagent concentration, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triethyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: 1,3,5-Triethyl-2-aminobenzene.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5-triethyl-2-nitrobenzene involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can participate in redox reactions, while the ethyl groups can influence the compound’s hydrophobic interactions and binding affinity with various targets. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethyl-2-nitrobenzene: Similar structure but with methyl groups instead of ethyl groups.
1,3,5-Triethylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4,6-Triethyl-1-nitrobenzene: Different substitution pattern, leading to variations in chemical properties and reactivity
Uniqueness
1,3,5-Triethyl-2-nitrobenzene is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Eigenschaften
CAS-Nummer |
13402-30-7 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1,3,5-triethyl-2-nitrobenzene |
InChI |
InChI=1S/C12H17NO2/c1-4-9-7-10(5-2)12(13(14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
NDBCPIJMCJBZGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)CC)[N+](=O)[O-])CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


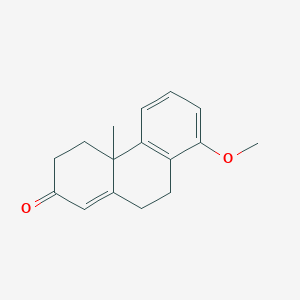

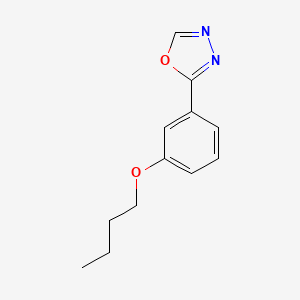
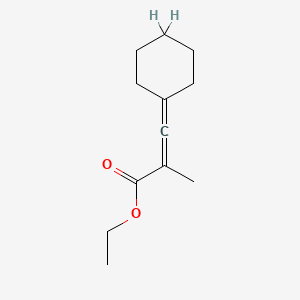

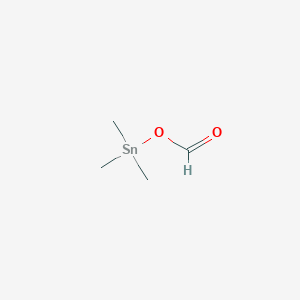
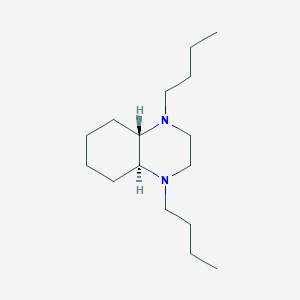

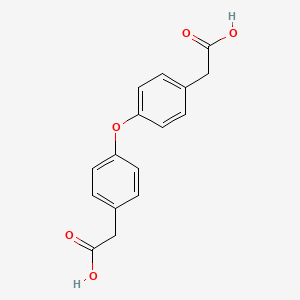
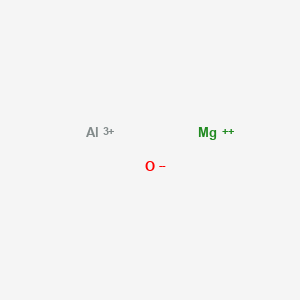

![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
